molecular formula C15H12N2O2 B063208 8-Methoxy-2-phenyl-quinazolin-4-ol CAS No. 172462-89-4

8-Methoxy-2-phenyl-quinazolin-4-ol

Katalognummer B063208
CAS-Nummer: 172462-89-4
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: XMLHWESTKAFTNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2-phenyl-quinazolin-4-ol is a chemical compound that belongs to the quinazoline family. It is also known as 8-MPQ and is used in various scientific research applications. This compound has a unique structure, which makes it an interesting molecule for research purposes.

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-phenyl-quinazolin-4-ol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Additionally, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
8-Methoxy-2-phenyl-quinazolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the expression of certain genes involved in cancer growth and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 8-Methoxy-2-phenyl-quinazolin-4-ol in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell types, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research on 8-Methoxy-2-phenyl-quinazolin-4-ol. One direction is to further investigate its potential as an anti-cancer agent. More studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, further research is needed to understand its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as an anti-inflammatory and anti-oxidant agent. More studies are needed to determine its efficacy in animal models and its potential therapeutic applications. Finally, further research is needed to identify analogs of 8-Methoxy-2-phenyl-quinazolin-4-ol that have improved efficacy and reduced toxicity.

Synthesemethoden

The synthesis of 8-Methoxy-2-phenyl-quinazolin-4-ol involves the condensation of 2-aminobenzophenone and 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using various techniques, such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-phenyl-quinazolin-4-ol has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-oxidant agent, as it has been shown to scavenge free radicals and protect cells from oxidative damage.

Eigenschaften

CAS-Nummer

172462-89-4

Produktname

8-Methoxy-2-phenyl-quinazolin-4-ol

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

8-methoxy-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)

InChI-Schlüssel

XMLHWESTKAFTNA-UHFFFAOYSA-N

Isomerische SMILES

COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3

SMILES

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3

Synonyme

4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.